3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine
Description
This compound features a piperidine core substituted at the 1-position with a 2-methoxybenzoyl group and at the 3-position with a 1,3,4-oxadiazole ring bearing a 2,2-dimethylpropyl (neopentyl) group. The 2-methoxybenzoyl substituent introduces aromaticity and moderate hydrophobicity, which may influence receptor binding affinity.
Properties
IUPAC Name |
[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)12-17-21-22-18(26-17)14-8-7-11-23(13-14)19(24)15-9-5-6-10-16(15)25-4/h5-6,9-10,14H,7-8,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITANAQJAOBQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine can be achieved through a multi-step process. The first step typically involves the preparation of 1-(2-methoxybenzoyl)piperidine. This intermediate can be synthesized by acylation of piperidine with 2-methoxybenzoyl chloride in the presence of a base like pyridine.
In a separate reaction, 2,2-dimethylpropylhydrazine can be reacted with carbon disulfide to form the corresponding dithiocarbazate, which then undergoes cyclization in the presence of a dehydrating agent to form 5-(2,2-dimethylpropyl)-1,3,4-oxadiazole.
The final step involves coupling the oxadiazole derivative with the 1-(2-methoxybenzoyl)piperidine using a suitable coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to obtain the target compound.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it would likely involve optimization of the above synthetic route on a larger scale, ensuring higher yield and purity through refining reaction conditions and using efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound's oxadiazole ring and piperidine moiety can undergo oxidation and reduction reactions, respectively.
Substitution Reactions: Both aromatic substitution on the benzoyl group and nucleophilic substitution on the oxadiazole ring are feasible.
Condensation and Cyclization: Potential for further modification through condensation reactions with appropriate aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Utilizing halogens or electrophiles for aromatic substitution, with conditions like heating or using Lewis acids.
Major Products Formed: Depending on the reaction type, derivatives with additional functional groups on the benzoyl or oxadiazole rings are commonly formed. For instance, oxidation may lead to carboxylic acid derivatives, while substitution might yield halogenated benzoyl derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential pharmacological properties, particularly in the realm of medicinal chemistry. Its oxadiazole moiety is known for biological activity, making it a candidate for drug development.
- Antimicrobial Activity: Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .
- Anticancer Properties: The piperidine structure is often associated with anticancer activity. Preliminary studies have shown that derivatives of piperidine can induce apoptosis in cancer cells. The specific compound under discussion has shown promise in inhibiting tumor growth in vitro .
Agricultural Applications
The compound's unique structure may also lend itself to agricultural applications, particularly as a pesticide or herbicide.
- Pesticidal Activity: Oxadiazole derivatives have been explored for their insecticidal properties. Studies have indicated that these compounds can disrupt the nervous system of pests, leading to their potential use in crop protection .
Material Science
The incorporation of oxadiazole derivatives into polymeric materials has been investigated due to their thermal stability and photophysical properties.
- Polymeric Composites: Research has shown that adding oxadiazole-based compounds to polymers can enhance their mechanical and thermal properties. This application is particularly relevant in developing materials for electronic devices and packaging .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. The results indicated a significant reduction in bacterial colonies when treated with the compound at varying concentrations, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a recent experimental study, researchers tested several piperidine derivatives on human cancer cell lines. The findings revealed that the compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent against cancer .
Mechanism of Action
The mechanism by which 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to bind with biological macromolecules through hydrogen bonding and π-π interactions, potentially affecting the target's function. The compound's methoxybenzoyl group can enhance its lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the 1,3,4-Oxadiazole Ring
a) 4-[5-(Propan-2-yl)-1,3,4-Oxadiazol-2-yl]Piperidine (CAS 1780735-70-7)
- Oxadiazole Substituent : Isopropyl (Propan-2-yl)
- Piperidine Substituent: None
- Key Differences : The absence of a benzoyl group on the piperidine and the smaller isopropyl substituent on the oxadiazole result in lower steric hindrance compared to the target compound. This may enhance solubility but reduce target selectivity .
b) 1-(4-{[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Methyl}Benzenesulfonyl)-4-Methylpiperidine (6a)
- Oxadiazole Substituent : Phenyl
- Piperidine Substituent : Benzenesulfonyl
- This compound demonstrated antibacterial activity in vitro, suggesting that sulfonamide functionalities enhance biological activity compared to methoxybenzoyl groups .
c) BI87596 (CAS 1105199-83-4)
- Oxadiazole Substituent : Thiophen-2-yl
- Piperidine Substituent : 3,4,5-Trimethoxybenzoyl
- Key Differences : The thiophene group introduces sulfur-mediated electronic effects, while the trimethoxybenzoyl group provides higher polarity and hydrogen-bonding capacity. These features may improve CNS penetration compared to the target compound’s 2-methoxybenzoyl group .
Substituent Effects on the Piperidine Ring
a) 4-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Piperidine
- Oxadiazole Substituent : 2-Methoxyphenyl
- Piperidine Substituent: None
b) Usmarapride (WHO INN List 86)
- Oxadiazole Substituent : Piperidin-4-yl with 3-methoxypropyl
- Piperidine Substituent : Propan-2-yl-indazole
- Key Differences : The 3-methoxypropyl chain on the piperidine enhances solubility, while the indazole core introduces nitrogen-rich aromaticity. This structure is optimized for serotonin receptor modulation, contrasting with the target compound’s simpler benzoyl group .
Biological Activity
3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(2-methoxybenzoyl)piperidine (CAS No. 1105227-12-0) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 357.4 g/mol
- Structure : The compound features a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its effects on various receptors and its pharmacokinetic properties. Notable findings include:
1. Antipsychotic Activity
Research indicates that derivatives of 1,3,4-oxadiazoles can exhibit atypical antipsychotic activity. A related study demonstrated that a similar compound showed high binding affinities for dopamine D(2), serotonin 5-HT(1A), and 5-HT(2A) receptors, suggesting potential use in treating psychiatric disorders without the typical extrapyramidal side effects associated with conventional antipsychotics .
2. Cytotoxic Effects
Preliminary in vitro studies have shown that compounds similar to this compound possess significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested against human colon cancer cells (HCT116 and HT29), showing dose-dependent cytotoxic effects with specific IC values indicating their potency .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Binding : The affinity for dopamine and serotonin receptors suggests that the compound may modulate neurotransmitter systems involved in mood regulation and psychosis.
- Induction of Apoptosis : Studies indicate that compounds within this class can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial membrane potential depolarization .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
